3-Bromo-5-methyl-N-propylbenzenesulfonamide

Descripción general

Descripción

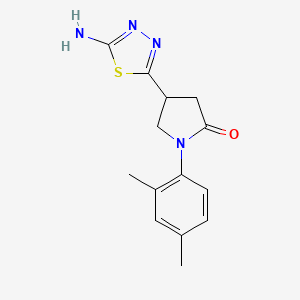

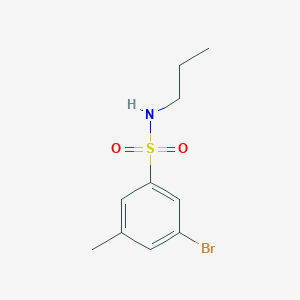

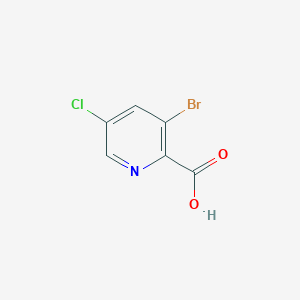

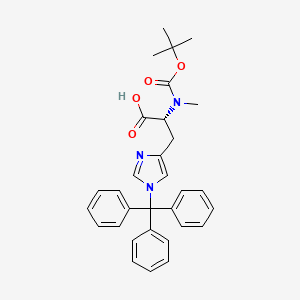

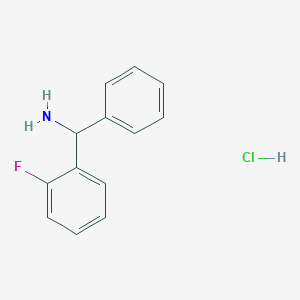

3-Bromo-5-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H14BrNO2S . The InChI code for the compound is 1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 .Aplicaciones Científicas De Investigación

Photodynamic Therapy Application in Cancer Treatment

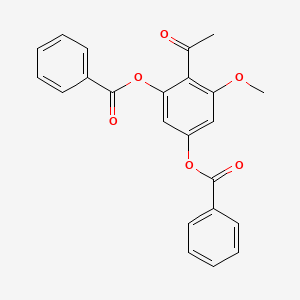

The synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. These derivatives, including a compound closely related to 3-Bromo-5-methyl-N-propylbenzenesulfonamide, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Chemokine Receptor Antagonists

Research has been conducted on the synthesis of 4-Piperidyl Benzene Sulfonamide Derivatives as antagonists, highlighting their potential in HIV infection prevention. These studies involve the synthesis of novel non-peptide CCR5 antagonists, which include compounds structurally similar to this compound (Cheng De-ju, 2014).

Development of Antifungal Agents

Novel polyfunctional arenesulfonamides, including derivatives of this compound, have been prepared and proposed as potential fungicides. These compounds, particularly methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, have shown significant cytotoxic activity against Malassezia furfur, indicating their potential in treating skin diseases caused by fungi, such as seborrheic dermatitis (Trifonov et al., 2020).

Antibacterial and Anti-enzymatic Potential

A study synthesizing N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, structurally related to this compound, demonstrated potent antibacterial properties and moderate anti-enzymatic activity. These derivatives show promise as therapeutic agents for bacterial infections and possibly inflammatory diseases (Abbasi et al., 2015).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, similar in structure to this compound, has been used in the electrophilic cyanation of aryl and heteroaryl bromides for the synthesis of various benzonitriles. This process demonstrates the utility of sulfonamide derivatives in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011).

Safety and Hazards

Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention may be required . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

Propiedades

IUPAC Name |

3-bromo-5-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBNTAZSNRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674348 | |

| Record name | 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-89-4 | |

| Record name | 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)

![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)